![molecular formula C14H18N2O B12973545 (R)-7-Amino-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12973545.png)
(R)-7-Amino-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-7-Amino-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Amino-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction.
Addition of the Phenylethyl Group: The phenylethyl group is added through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
®-7-Amino-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-7-Amino-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Biological Research: The compound is used to investigate biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of ®-7-Amino-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-7-Amino-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one: can be compared with other spirocyclic compounds such as spirooxindoles and spirocyclic lactams.
Spirooxindoles: These compounds have a similar spirocyclic structure but differ in their functional groups and biological activities.
Spirocyclic Lactams: These compounds also share the spirocyclic core but have lactam functional groups, leading to different chemical properties and applications.
Uniqueness
The uniqueness of ®-7-Amino-5-(®-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other spirocyclic compounds.
Propriétés
Formule moléculaire |
C14H18N2O |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
(7R)-7-amino-5-[(1R)-1-phenylethyl]-5-azaspiro[2.4]heptan-4-one |
InChI |
InChI=1S/C14H18N2O/c1-10(11-5-3-2-4-6-11)16-9-12(15)14(7-8-14)13(16)17/h2-6,10,12H,7-9,15H2,1H3/t10-,12+/m1/s1 |
Clé InChI |
PVVUAPNCOAUUJL-PWSUYJOCSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N2C[C@@H](C3(C2=O)CC3)N |
SMILES canonique |
CC(C1=CC=CC=C1)N2CC(C3(C2=O)CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


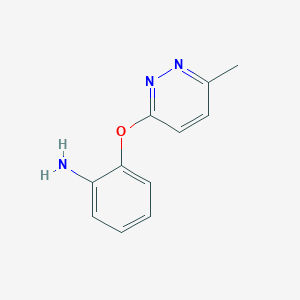
![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)
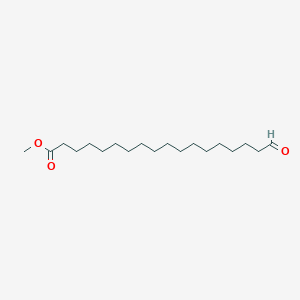

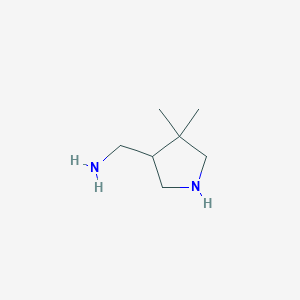
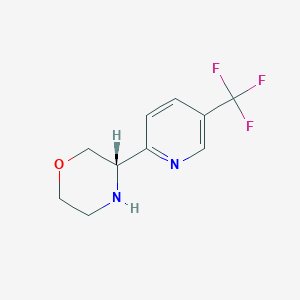

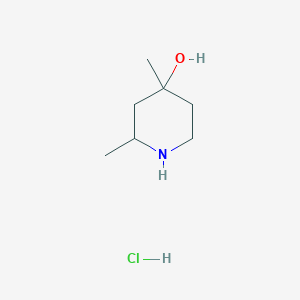
![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)

![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)
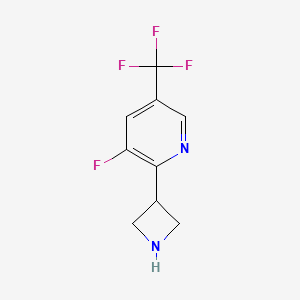
![6-Bromo-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12973528.png)

